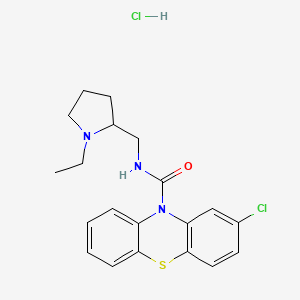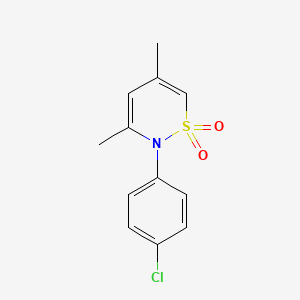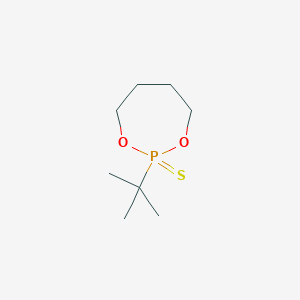![molecular formula C18H13NO4S B14487054 2-{[5-(Phenylcarbamoyl)furan-2-yl]sulfanyl}benzoic acid CAS No. 66074-57-5](/img/structure/B14487054.png)
2-{[5-(Phenylcarbamoyl)furan-2-yl]sulfanyl}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[5-(Phenylcarbamoyl)furan-2-yl]sulfanyl}benzoic acid is a chemical compound that features a furan ring, a benzoic acid moiety, and a phenylcarbamoyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(Phenylcarbamoyl)furan-2-yl]sulfanyl}benzoic acid typically involves multiple steps, starting with the preparation of the furan ring and the benzoic acid derivative. One common method involves the reaction of 5-(phenylcarbamoyl)furan-2-thiol with a benzoic acid derivative under specific conditions to form the desired compound. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization and chromatography would be employed to achieve high-quality product.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[5-(Phenylcarbamoyl)furan-2-yl]sulfanyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction: The phenylcarbamoyl group can be reduced to form amine derivatives.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid, while reduction of the phenylcarbamoyl group can yield aniline derivatives.
Wissenschaftliche Forschungsanwendungen
2-{[5-(Phenylcarbamoyl)furan-2-yl]sulfanyl}benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and coatings with specific functional properties.
Wirkmechanismus
The mechanism by which 2-{[5-(Phenylcarbamoyl)furan-2-yl]sulfanyl}benzoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The furan ring and phenylcarbamoyl group can interact with active sites of enzymes, potentially inhibiting their activity. The benzoic acid moiety can also participate in hydrogen bonding and other interactions, affecting the compound’s overall bioactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-{[(furan-2-yl)methyl]sulfanyl}benzoic acid: Similar structure but with a different substituent on the furan ring.
2-{[5-(Phenylcarbamoyl)furan-2-yl]sulfanyl}acetic acid: Similar structure but with an acetic acid moiety instead of benzoic acid.
Uniqueness
2-{[5-(Phenylcarbamoyl)furan-2-yl]sulfanyl}benzoic acid is unique due to the combination of its furan ring, phenylcarbamoyl group, and benzoic acid moiety. This combination provides distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
66074-57-5 |
|---|---|
Molekularformel |
C18H13NO4S |
Molekulargewicht |
339.4 g/mol |
IUPAC-Name |
2-[5-(phenylcarbamoyl)furan-2-yl]sulfanylbenzoic acid |
InChI |
InChI=1S/C18H13NO4S/c20-17(19-12-6-2-1-3-7-12)14-10-11-16(23-14)24-15-9-5-4-8-13(15)18(21)22/h1-11H,(H,19,20)(H,21,22) |
InChI-Schlüssel |
UKJXTVWVMDAZGF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)SC3=CC=CC=C3C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Methyl-3-methylidenespiro[3.5]nonan-2-one](/img/structure/B14486973.png)

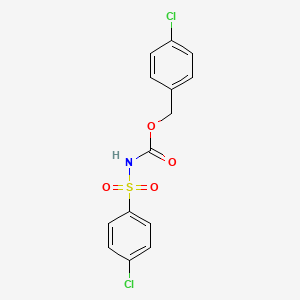

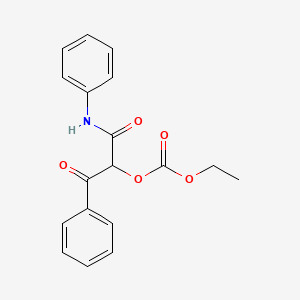
![1,2-Ethanediamine, N-[3-(trimethoxysilyl)propyl]-, monohydrochloride](/img/structure/B14486996.png)


